2-(4-acetamido-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-acetamido-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features an indole core, an acetamido group, a thiadiazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Acetamido Group: The acetamido group is introduced by acetylation of the indole nitrogen using acetic anhydride.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is formed by cyclization of a thiosemicarbazide derivative with an appropriate carboxylic acid or ester.
Coupling of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is typically introduced via a nucleophilic substitution reaction.
Final Coupling Reaction: The final step involves coupling the indole-acetamido intermediate with the thiadiazole-tetrahydrofuran intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiadiazole rings.
Reduction: Reduction reactions can target the acetamido group or the thiadiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, 2-(4-acetamido-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide may exhibit interesting bioactivity, such as antimicrobial, antiviral, or anticancer properties. Research in this area could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential bioactivity makes it a candidate for drug development. Its structure suggests it could interact with various biological targets, making it useful in the treatment of diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for a wide range of applications.
Mechanism of Action
The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole and thiadiazole rings could facilitate binding to specific molecular targets, while the acetamido and tetrahydrofuran groups might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide: Lacks the acetamido group, which could affect its bioactivity and solubility.
2-(4-acetamido-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Has a methyl group instead of the tetrahydrofuran ring, potentially altering its chemical reactivity and biological interactions.
2-(4-acetamido-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide: Contains an oxadiazole ring instead of a thiadiazole ring, which might change its electronic properties and reactivity.
Uniqueness
The uniqueness of 2-(4-acetamido-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H19N5O3S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H19N5O3S/c1-11(24)19-13-4-2-5-14-12(13)7-8-23(14)10-16(25)20-18-22-21-17(27-18)15-6-3-9-26-15/h2,4-5,7-8,15H,3,6,9-10H2,1H3,(H,19,24)(H,20,22,25) |
InChI Key |
ISYQVVGXHXWYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
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